Introduction: The Strategic Importance of Fluorinated Boronic Acids
Introduction: The Strategic Importance of Fluorinated Boronic Acids
An In-depth Technical Guide to (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid
This guide provides a comprehensive technical overview of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid, a crucial building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique properties of this compound in their synthetic strategies.
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Fluorine's high electronegativity and small size can significantly improve metabolic stability, binding affinity, and lipophilicity.[1] When combined with the synthetic versatility of boronic acids, particularly in Suzuki-Miyaura cross-coupling reactions, fluorinated boronic acids become powerful tools for constructing complex molecular architectures.[2][3]
(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid, identified by its CAS number 874219-19-9 , has emerged as a valuable reagent in this context.[4][5][6] Its structure, featuring a fluorine atom and a methylcarbamoyl group on a phenylboronic acid core, offers a unique combination of functionalities that can be exploited to fine-tune the properties of target molecules. This guide will delve into the synthesis, properties, and applications of this compound, providing insights into its role in the development of novel therapeutics.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. The key properties of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid are summarized below.
| Property | Value |
| CAS Number | 874219-19-9[4][5][6] |
| Molecular Formula | C8H9BFNO3[4] |
| Molecular Weight | 196.97 g/mol [4] |
| IUPAC Name | (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid[7] |
| SMILES | CNC(=O)C1=C(F)C=CC(=C1)B(O)O[7] |
| InChI Key | DVDSMLPVTUSIFM-UHFFFAOYSA-N[7] |
| Appearance | White to off-white crystalline powder |
| Purity | Typically ≥96% |
Synthesis and Mechanistic Insights
The synthesis of substituted phenylboronic acids often involves a lithium-halogen exchange followed by borylation. A plausible and commonly employed synthetic route for (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid is outlined below. The rationale behind this approach lies in the efficient generation of an organolithium intermediate from a readily available halogenated precursor, which then acts as a nucleophile to attack a boron electrophile.
Synthetic Workflow Diagram
Caption: Synthetic workflow for (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.
-
Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 5-bromo-2-fluoro-N-methylbenzamide in anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (as a solution in hexanes) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The reaction is stirred at this temperature for 1-2 hours. Causality: This step performs a lithium-halogen exchange, creating a highly reactive aryllithium species. The low temperature is critical to prevent side reactions.
-
Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight. Causality: The aryllithium acts as a nucleophile, attacking the electrophilic boron atom of the triisopropyl borate to form a boronate ester.
-
Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The mixture is stirred vigorously for 1-2 hours. Causality: The acid hydrolyzes the boronate ester to the desired boronic acid.
-
Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the final product. Self-Validation: The purity of the final product should be confirmed by techniques such as HPLC and NMR spectroscopy to ensure it meets the required specifications for subsequent reactions.
Applications in Drug Discovery and Development
The primary application of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate.[3][8]
The Suzuki-Miyaura Coupling Workflow
Caption: Generalized Suzuki-Miyaura cross-coupling reaction.
The presence of the fluorine atom and the methylcarbamoyl group on the boronic acid imparts specific, advantageous properties to the resulting coupled products:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug candidate.[1]
-
Binding Affinity: The fluorine atom can act as a hydrogen bond acceptor or engage in favorable electrostatic interactions with protein targets, enhancing binding affinity.
-
Modulated Lipophilicity: The interplay between the lipophilic fluorine and the more polar methylcarbamoyl group allows for fine-tuning of the overall lipophilicity of the final molecule, which is critical for cell permeability and solubility.
Boronic acids and their derivatives have been instrumental in the development of several approved drugs, including the proteasome inhibitors Bortezomib and Ixazomib, highlighting the therapeutic potential of this class of compounds.[8][9]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid.
-
Hazard Identification: This compound is known to cause skin irritation and serious eye irritation.[10] It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[11] If there is a risk of dust formation, use a NIOSH/MSHA-approved respirator.[11]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
- (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid - Biotuva Life Sciences.
- 874219-19-9|(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid - BLDpharm.
- 4-Fluoro-3-(methylcarbamoyl)phenylboronic acid (Cas 874219-19-9) - Parchem.
- SAFETY D
- SAFETY D
- 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid - Chem-Impex.
- 3-fluorobenzeneboronic acid - 4-(Diethylcarbamoyl) - Synquest Labs.
- 4-Fluoro-3-(methylcarbamoyl)benzeneboronic acid, 96% 250 mg | Buy Online.
- The Role of Fluorinated Boronic Acids in Modern Drug Discovery.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- The Role of Boronic Acids in Modern Pharmaceutical Synthesis.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid – Biotuva Life Sciences [biotuva.com]
- 5. 874219-19-9|(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 6. parchem.com [parchem.com]
- 7. H53101.MD [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synquestlabs.com [synquestlabs.com]
- 11. fishersci.com [fishersci.com]




